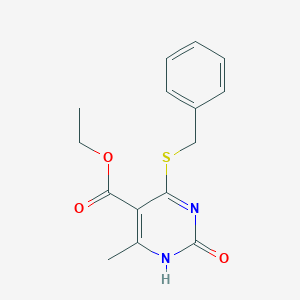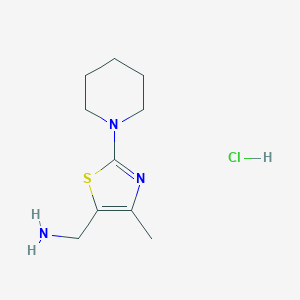![molecular formula C16H16FN3OS B2962644 N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049371-70-1](/img/structure/B2962644.png)
N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their potential biological activities . They consist of a fused, planar aromatic heterocyclic system containing four heteroatoms with a bridgehead nitrogen atom .
Synthesis Analysis
Imidazo[2,1-b]thiazole derivatives can be synthesized through various methods. One such method involves asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine . The yields from these reactions can be reasonably good (55%–79%) and exceptionally high stereoselectivity (>99 : 1 dr) can be achieved .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine have been reported .Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives is in the field of cancer research. Studies have synthesized and evaluated novel analogs of this compound for their potent anticancer properties. For instance, Karki et al. (2011) synthesized various analogues and evaluated their biological activity against leukemia cells. The study found that certain derivatives exhibited strong cytotoxicity, indicating potential as chemotherapeutic agents (Karki et al., 2011). Similarly, Abdel‐Maksoud et al. (2019) designed a new series of imidazo[2,1-b]thiazole compounds, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to sorafenib, a known cancer drug (Abdel‐Maksoud et al., 2019).
Antihypertensive and Vasodilatory Effects
Beyond its anticancer applications, derivatives of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide have been explored for their potential antihypertensive effects. Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects upon oral administration (Carini et al., 1991). Furthermore, Barnish et al. (1980) reported on imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors with cerebrovasodilatory properties, indicating potential applications in treating conditions associated with decreased cerebral blood flow (Barnish et al., 1980).
Anti-Tuberculosis Activity
Recent studies have also highlighted the use of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives in targeting Mycobacterium tuberculosis. Moraski et al. (2016) identified imidazo[2,1-b]thiazole-5-carboxamides as a promising class of anti-tuberculosis compounds with nanomolar potency against replicating and drug-resistant strains, as well as low toxicity to VERO cells (Moraski et al., 2016).
Future Directions
properties
IUPAC Name |
N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFSIFHGFLTIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)


![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)


![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)